ethyl 1-[2-(allyloxy)benzyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate
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Description
The compound is an ester derived from a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The presence of the allyloxy and benzyl groups suggest that it may have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the allyloxy and benzyl groups. This could potentially be achieved through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, which is saturated and contains one nitrogen atom. The allyloxy and benzyl groups would provide additional complexity and potential sites of reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester group could be hydrolyzed to produce a carboxylic acid and an alcohol. The allyloxy group could participate in reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various substituents on the piperidine ring. In general, we can predict that it would be a solid at room temperature, and its solubility would depend on the nature of the solvent .Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-15-26-20-8-6-5-7-19(20)17-23-13-11-22(12-14-23,16-18-9-10-18)21(24)25-4-2/h3,5-8,18H,1,4,9-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMFUEJPSJBQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OCC=C)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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